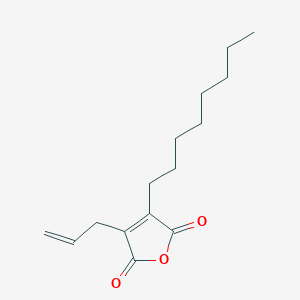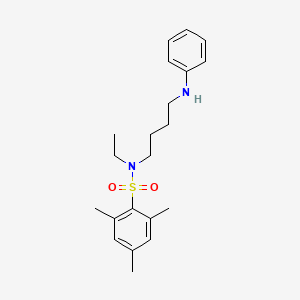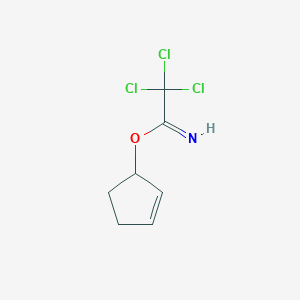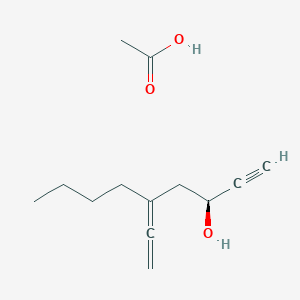
Acetic acid--(3S)-5-ethenylidenenon-1-yn-3-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is a unique organic compound characterized by its complex structure, which includes an acetic acid moiety and a non-1-yn-3-ol group with an ethenylidene substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the non-1-yn-3-ol core: This can be achieved through a series of reactions, including alkyne addition and subsequent functional group transformations.
Introduction of the ethenylidene group: This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry.
Attachment of the acetic acid moiety: This final step usually involves esterification or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethenylidene group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
Acetic acid–(3S)-5-ethenylidenedec-1-yn-3-ol (1/1): A structurally similar compound with a longer carbon chain.
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1): Another similar compound with slight variations in the functional groups.
Uniqueness
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
821782-97-2 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
InChI |
InChI=1S/C11H16O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h3,11-12H,2,4,7-9H2,1H3;1H3,(H,3,4)/t11-;/m1./s1 |
InChIキー |
WHWNJADTGMYRQL-RFVHGSKJSA-N |
異性体SMILES |
CCCCC(=C=C)C[C@@H](C#C)O.CC(=O)O |
正規SMILES |
CCCCC(=C=C)CC(C#C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


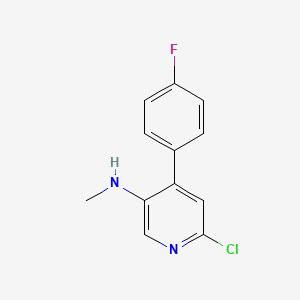
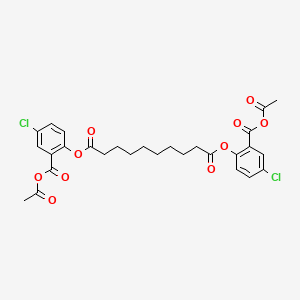
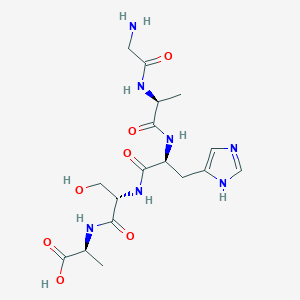

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
